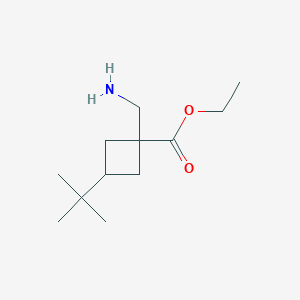
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester, an aminomethyl group, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.
相似化合物的比较
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(aminomethyl)-3-(methyl)cyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 1-(aminomethyl)-3-(isopropyl)cyclobutane-1-carboxylate: Similar structure but with an isopropyl group instead of a tert-butyl group.
Ethyl 1-(aminomethyl)-3-(cyclohexyl)cyclobutane-1-carboxylate: Similar structure but with a cyclohexyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.
属性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI 键 |
FIPRTHNBGRJYFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(C1)C(C)(C)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


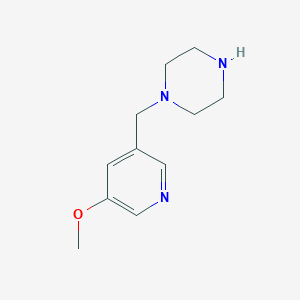
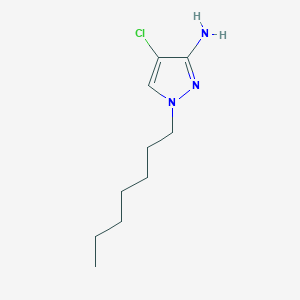

![3-[(Oxolan-3-yl)methyl]pyrrolidine](/img/structure/B13541246.png)
![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
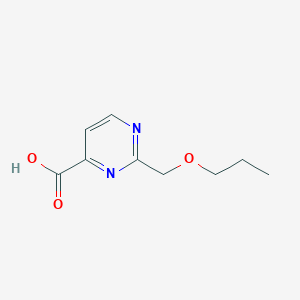


![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)
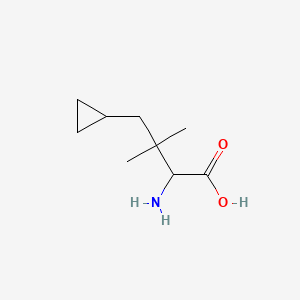
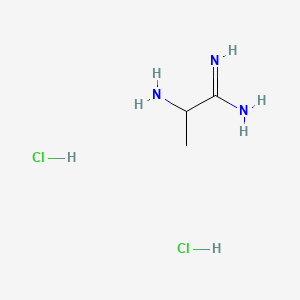
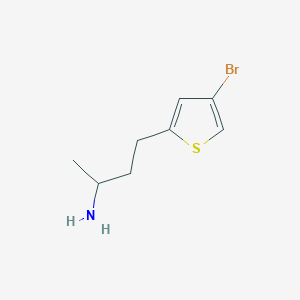
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

